molecular formula C7H7BrClN3 B1375690 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride CAS No. 1392102-12-3

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Cat. No.: B1375690
CAS No.: 1392102-12-3
M. Wt: 248.51 g/mol
InChI Key: URYRZZMCJJBSSD-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-2-amine is a chemical compound with the molecular formula C7H6BrN3 . It is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .


Synthesis Analysis

The synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality has been reported . The newly synthesized intermediates and final compounds were characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .


Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridin-2-amine is represented by the linear formula C7H6BrN3 .


Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridin-2-amine is involved in various chemical reactions. For instance, it is used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality . It is also used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .


Physical and Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridin-2-amine is a solid compound . It has a molecular weight of 212.05 . It is slightly soluble in water .

Scientific Research Applications

1. Pharmaceutical Industry and Drug Synthesis

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is utilized in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). An example is the palladium-catalyzed Suzuki–Miyaura borylation reactions used to prepare various active agents, including potential anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

2. Medicinal Chemistry Applications

This compound is significant in medicinal chemistry for the development of small molecules that adapt optimally to the three-dimensional binding sites of biological targets. Its synthesis is suitable for the preparation of combinatorial libraries, which are crucial in drug discovery (Schmid, Schühle, & Austel, 2006).

3. Synthesis of Substituted Imidazoles

It serves as a starting point for the synthesis of substituted imidazoles, which are valuable in various chemical reactions and potential drug developments (Ermolat'ev & Van der Eycken, 2008).

4. Fluorescent Probes for DNA Detection

Novel aminated benzimidazo[1,2-a]quinolines derived from this compound show potential as DNA-specific fluorescent probes. This application is crucial in biotechnological research and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

5. Synthesis of Imidazo[1,2-a]Pyridines

The compound is used in the synthesis of various imidazo[1,2-a]pyridines, which have applications in the development of analogs for certain chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).

6. Palladium-Catalyzed Alkenylation

It is involved in the synthesis of 3-alkenylimidazo[1,2-a]pyridines, a process important in the creation of polyfunctional compounds through palladium-catalyzed alkenylation (Koubachi et al., 2008).

Mechanism of Action

The mechanism of action for many existing drugs is still a mystery, which significantly affects the development of new anticonvulsants . The discovery of new safer antiepileptic drugs (AEDs) with proper mechanism of action may circumvent the shortcomings of current anticonvulsants .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It is incompatible with strong oxidizing agents .

Future Directions

The development of new safer AEDs with proper mechanism of action may circumvent the shortcomings of current anticonvulsants . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYRZZMCJJBSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
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6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
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6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
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Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

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